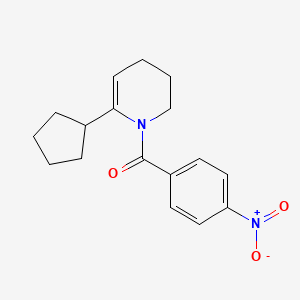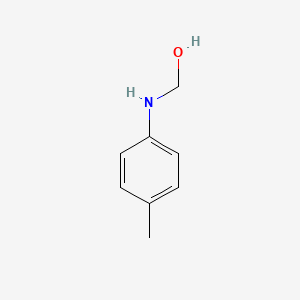
N-Butyl-N~2~-(phosphonomethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N~2~-(phosphonomethyl)glycinamide is an organophosphorus compound with a unique structure that includes a butyl group, a phosphonomethyl group, and a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N~2~-(phosphonomethyl)glycinamide typically involves the reaction of N-(phosphonomethyl)glycine with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N~2~-(phosphonomethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted glycinamides.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N~2~-(phosphonomethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the formulation of agrochemicals and as an additive in industrial processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N~2~-(phosphonomethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phosphonomethyl)glycine: A related compound with similar structural features but lacking the butyl group.
N,N-Bis(phosphonomethyl)-2-amino-1-propanol: Another organophosphorus compound with multiple phosphonomethyl groups.
Glyphosate: A widely known herbicide with a phosphonomethyl group.
Uniqueness
N-Butyl-N~2~-(phosphonomethyl)glycinamide is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61443-85-4 |
|---|---|
Molekularformel |
C7H17N2O4P |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
[[2-(butylamino)-2-oxoethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C7H17N2O4P/c1-2-3-4-9-7(10)5-8-6-14(11,12)13/h8H,2-6H2,1H3,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
MLHPAASSRBETHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CNCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)






![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)


![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
